![molecular formula C15H21FN2O B2777644 1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine CAS No. 2320220-83-3](/img/structure/B2777644.png)
1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine, also known as piperazine FUR-4, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities. Piperazine FUR-4 has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Fe-Catalyzed Synthesis of Flunarizine and Its (Z)-Isomer
Flunarizine, a drug known for its vasodilating effect, improved cerebral blood circulation, and antihistamine activity, is synthesized from 1-[bis(4-fluorophenyl)methyl]piperazine. The synthesis process involves regioselective metal-catalyzed amination and Wittig reaction, indicating the compound's utility in producing medically significant molecules (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis and Docking Studies of 1-(2- Fluorophenyl)-3-(4-((Pyridine-2-Yl) Methyl) Piperazine-1-Yl)-1H-Indazole
This study highlights the synthesis of novel compounds involving 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, showcasing the role of piperazine derivatives in medicinal chemistry for potential therapeutic applications. Docking studies further explore their interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Syntheses and 5-HT2 Antagonist Activity
This research develops derivatives with 1-[bis(4-fluorophenyl)methyl]piperazine for their antagonist activity against 5-HT2 receptors, demonstrating the compound's potential in developing treatments for serotonin-related disorders (Watanabe et al., 1992).
Biological Evaluation of Newly Synthesized Aryl(thio)carbamoyl Derivatives
Evaluates the herbicidal and cytokinin-like activities of piperazine derivatives, showcasing the compound's utility beyond pharmacology into agricultural chemistry. The study indicates the compound's versatility and potential in developing new chemical families of herbicides and plant growth regulators (Stoilkova, Yonova, & Ananieva, 2014).
Luminescent Properties and Photo-Induced Electron Transfer
Investigates the luminescent properties of naphthalimides with piperazine substituent, highlighting the compound's application in developing materials with specific optical properties. This study showcases the compound's potential in materials science, particularly in designing luminescent materials and understanding photo-induced electron transfer mechanisms (Gan, Chen, Chang, & Tian, 2003).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h3-6,15H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKXBQQPYHDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.